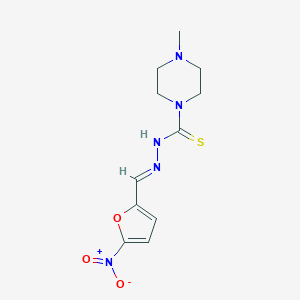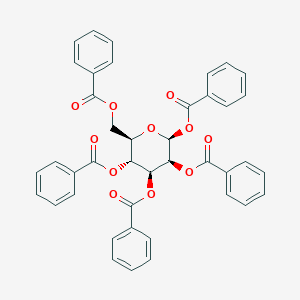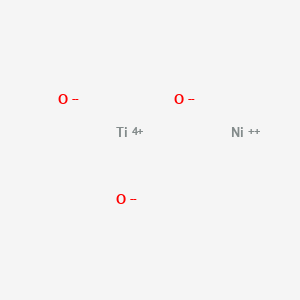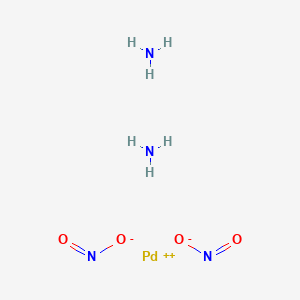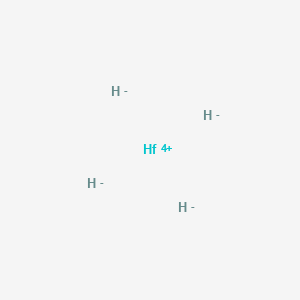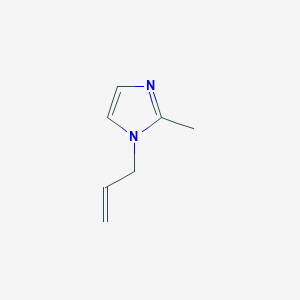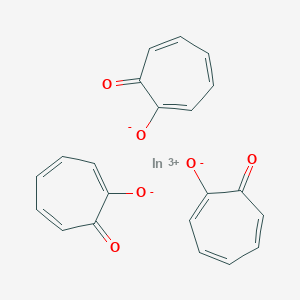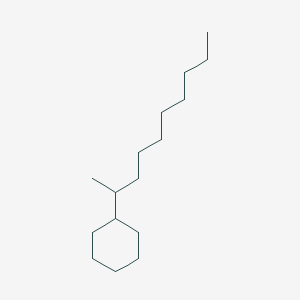
(1-Methylnonyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylnonyl)cyclohexane, also known as MNCH, is a cyclic hydrocarbon that has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
(1-Methylnonyl)cyclohexane's mechanism of action is not well understood, but it is believed to interact with cell membranes and alter their properties. This compound has been shown to induce cell death in cancer cells, but the exact mechanism of this effect is still under investigation.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and is not mutagenic or carcinogenic. In vitro studies have shown that this compound can induce cell death in cancer cells, but it does not affect normal cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
(1-Methylnonyl)cyclohexane's unique properties make it a valuable tool in organic synthesis and materials science. However, its low solubility in common solvents can limit its use in certain experiments. Additionally, this compound's high boiling point can make it difficult to handle in the laboratory.
将来の方向性
There are several potential future directions for (1-Methylnonyl)cyclohexane research. One area of interest is the development of this compound-based metal-organic frameworks for use in gas storage and separation. Additionally, this compound's potential as a chiral auxiliary in organic synthesis could lead to the production of new enantiomerically pure compounds. Further investigation into this compound's mechanism of action could also lead to the development of new cancer treatments.
合成法
(1-Methylnonyl)cyclohexane can be synthesized through a variety of methods, including catalytic hydrogenation of cyclohexene and alkylation of cyclohexane. The most common method for synthesizing this compound involves the reaction of cyclohexene with 1-nonene in the presence of a palladium catalyst. This reaction produces this compound along with other byproducts, which can be separated through distillation.
科学的研究の応用
(1-Methylnonyl)cyclohexane has been studied for its potential applications in various fields, including materials science, organic chemistry, and pharmaceuticals. This compound's unique structure allows it to be used as a chiral auxiliary in organic synthesis, which can lead to the production of enantiomerically pure compounds. Additionally, this compound has been used as a solvent in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
特性
CAS番号 |
13151-73-0 |
|---|---|
分子式 |
C16H32 |
分子量 |
224.42 g/mol |
IUPAC名 |
decan-2-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h15-16H,3-14H2,1-2H3 |
InChIキー |
XMDXQLIFVIVRKI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C1CCCCC1 |
正規SMILES |
CCCCCCCCC(C)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



